molecular formula C14H14N4O2S B5370414 2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole

Cat. No. B5370414
M. Wt: 302.35 g/mol
InChI Key: VOWNKWSQFPMETF-UHFFFAOYSA-N
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Description

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole, also known as PROXYL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PROXYL is a nitroxide radical that possesses unique physicochemical properties that make it useful for a wide range of applications.

Mechanism of Action

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole acts as a free radical scavenger, which means that it can neutralize harmful free radicals in the body. Free radicals are highly reactive molecules that can damage cells and contribute to the development of various diseases. By neutralizing free radicals, this compound can help prevent oxidative damage and protect cells from harm.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole has several advantages as a lab reagent. It is stable, water-soluble, and can be easily incorporated into various biological and chemical systems. However, this compound also has some limitations. It can be difficult to quantify the amount of this compound in a sample, and it can be affected by various environmental factors such as temperature and pH.

Future Directions

There are several potential future directions for research on 2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole. One area of interest is the development of new methods for synthesizing this compound and other nitroxide radicals. Another area of interest is the development of new applications for this compound in biomedicine, materials science, and environmental science. Finally, there is a need for further studies on the safety and toxicity of this compound to determine its potential for use in clinical settings.

Synthesis Methods

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 2-bromo-1-phenylethanone to form 2-(2-phenyl-1-oxoethyl)-5-methyl-1,3,4-oxadiazole. This compound is then reacted with sodium hydride and 5-propyl-1,3,4-oxadiazol-2-thiol to form this compound.

Scientific Research Applications

2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been used as a spin label for electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. In materials science, this compound has been used as a polymer stabilizer and as a probe for studying the properties of materials. In environmental science, this compound has been used as a probe for studying the properties of soils and sediments.

properties

IUPAC Name

2-phenyl-5-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-6-11-15-18-14(20-11)21-9-12-16-17-13(19-12)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWNKWSQFPMETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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